molecular formula C12H15Cl2N5 B2981046 4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride CAS No. 2408974-15-0

4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride

Cat. No.: B2981046
CAS No.: 2408974-15-0
M. Wt: 300.19
InChI Key: UZLUYEYEGHDZOK-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride is a chemical compound with the molecular formula C12H14ClN5·HCl It is a derivative of piperidine and tetrazole, featuring a chlorophenyl group

Properties

IUPAC Name

4-[2-(4-chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5.ClH/c13-10-1-3-11(4-2-10)18-16-12(15-17-18)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLUYEYEGHDZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN(N=N2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Attachment of Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.

    Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the tetrazole ring.

    Reduction: Amines derived from the tetrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving tetrazole and piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The piperidine ring provides structural stability and enhances binding affinity. The chlorophenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine: The free base form without the hydrochloride salt.

    4-[2-(4-Methylphenyl)tetrazol-5-yl]piperidine: A similar compound with a methyl group instead of a chlorine atom.

    4-[2-(4-Fluorophenyl)tetrazol-5-yl]piperidine: A similar compound with a fluorine atom instead of a chlorine atom.

Uniqueness

4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity and specificity for certain biological targets. The hydrochloride salt form also improves its solubility and stability, making it more suitable for various applications.

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